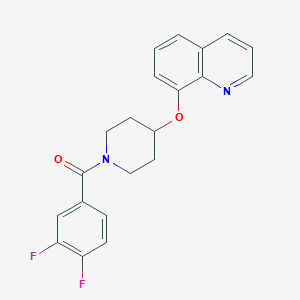

(3,4-Difluorophenyl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

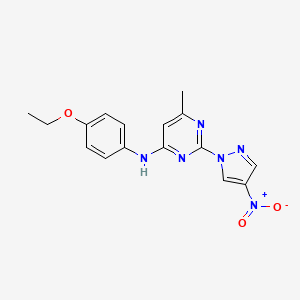

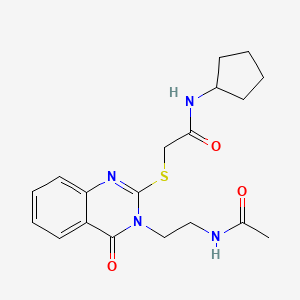

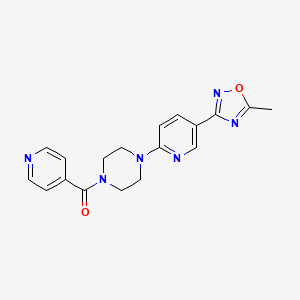

“(3,4-Difluorophenyl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone” is a chemical compound. It contains a quinoline ring, which is a heterocyclic aromatic organic compound. It also contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline ring and a piperidine ring. The quinoline ring is a bicyclic compound that consists of a benzene ring fused to a pyridine ring. The piperidine ring is a six-membered ring with one nitrogen atom .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The quinoline and piperidine moieties could potentially undergo various reactions typical for aromatic and heterocyclic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the fluorine atoms could influence its reactivity and the polarity of the molecule .Aplicaciones Científicas De Investigación

Antimicrobial and Antitubercular Activities

Antitubercular Activity : The study by Wardell et al. (2011) on mefloquine derivatives highlights the anti-tubercular potential of compounds with structural similarities to "(3,4-Difluorophenyl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone". These derivatives demonstrated significant anti-tubercular activities, showing promise for future drug development against tuberculosis (Wardell et al., 2011).

Antimicrobial Activity : Mallesha and Mohana (2014) synthesized 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives, which displayed good antimicrobial activity against various pathogenic bacterial and fungal strains. This suggests the potential of difluorophenyl piperidinyl methanone derivatives in developing new antimicrobial agents (Mallesha & Mohana, 2014).

Synthesis and Characterization

Synthetic Pathways : Research by Rui (2010) focused on the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, providing insights into the synthesis of related compounds. This work emphasizes the accessibility of starting materials and the efficiency of the synthesis process, laying the groundwork for further exploration of similar compounds (Rui, 2010).

Crystal Structure and Theoretical Calculations : A study by Karthik et al. (2021) on the title compound involving difluorophenyl and piperidin-4-yl methanone oxime derivatives revealed insights into their crystal structure, thermal properties, and theoretical calculations. This research contributes to understanding the physical and chemical properties of similar compounds, aiding in the development of new materials with potential applications in various fields (Karthik et al., 2021).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical compound, appropriate safety precautions should be taken when handling it.

Direcciones Futuras

Propiedades

IUPAC Name |

(3,4-difluorophenyl)-(4-quinolin-8-yloxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F2N2O2/c22-17-7-6-15(13-18(17)23)21(26)25-11-8-16(9-12-25)27-19-5-1-3-14-4-2-10-24-20(14)19/h1-7,10,13,16H,8-9,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRHVLIGGMWJKKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC(=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2754830.png)

![3-[(Dimethylcarbamoyl)amino]benzoic acid](/img/structure/B2754832.png)

![1-[3-[4-(Trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2754838.png)

![(Z)-methyl 2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2754839.png)

![N-Boc-(+/-)-3-amino]hept-6-enoic acid](/img/structure/B2754843.png)

![3,5-dimethyl-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2754844.png)

![1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(pyridin-4-ylthio)ethanone](/img/structure/B2754847.png)

![Methyl 2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetate](/img/structure/B2754851.png)